REACTION_CXSMILES
|
[CH:1]1([NH2:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:9]1[CH2:15][S:12](=[O:14])(=[O:13])[O:11][CH2:10]1.[K+].[Br-]>C1COCC1>[CH:1]1([NH:8][CH2:10][CH2:9][CH2:15][S:12]([OH:14])(=[O:13])=[O:11])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)N
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C1COS(=O)(=O)C1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours with a heating mantle
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven for 1 hour at 60° C. (6.21 g)
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
The solid material was dissolved in methanol/water (30 mL/3 mL, v/v)
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled slowly to room temperature
|
Type
|
TEMPERATURE
|
Details
|
further cooled with an ice-bath
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with methanol
|
Type
|
CUSTOM
|
Details
|
air-dried for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
further dried in a vacuum oven at 60° C
|
Type
|
CUSTOM
|
Details
|
Compound CK was obtained as small white flakes (5.08 g, 72% yield)
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCCC1)NCCCS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |